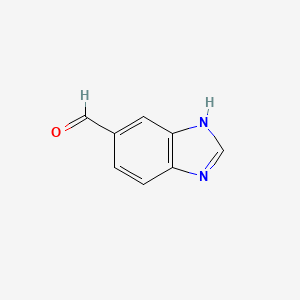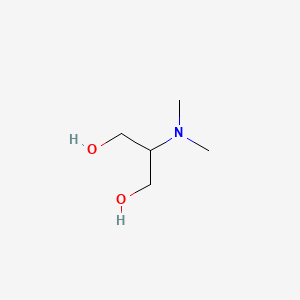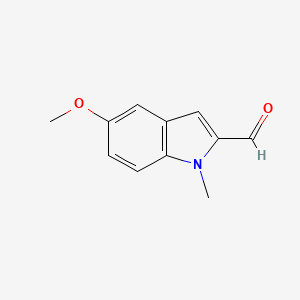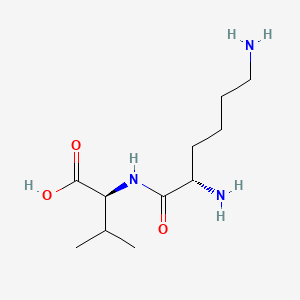
赖氨酸缬氨酸
描述
Lysylvaline is a dipeptide formed from L-lysine and L-valine residues . It has a role as a metabolite and is functionally related to L-lysine and L-valine . It is also a natural product found in Trypanosoma brucei .
Molecular Structure Analysis
The molecular formula of Lysylvaline is C11H23N3O3 . The IUPAC name is (2S)-2-[[ (2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid . The structure of Lysylvaline can be represented by various descriptors such as InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .
Physical And Chemical Properties Analysis
Lysylvaline has a molecular weight of 245.32 g/mol . It has 6 hydrogen bond acceptors and 6 hydrogen bond donors . It has 8 freely rotating bonds . The polar surface area is 118 Ų . The molar refractivity is 65.1±0.3 cm³ . The molar volume is 219.2±3.0 cm³ .
科学研究应用
Food Fermentation and Flavor Profiling
Lysylvaline has been identified as a significant contributor to the taste profiles during the fermentation process of foods like mandarin fish (Siniperca chuatsi). The concentrations of this dipeptide, among others, increase significantly during fermentation and contribute to the bitter taste. This knowledge is crucial for controlling the quality of fermented products and enhancing their flavor .
Structural Biology and Crystallography
In structural biology, Lysylvaline is used to study the supramolecular packing structures of dipeptides in crystal forms. Understanding these structures is essential for the development of new materials and for the pharmaceutical industry, where crystal structure can influence drug efficacy .
Immunology and Peptide Therapeutics
Lysylvaline-containing peptides have been synthesized for their potential immunoactive properties. These peptides are studied for their ability to stimulate the immune system, which could lead to the development of new immunotherapies and vaccines .
Peptide Screening and Functional Analysis
H-Lys-Val-OH is utilized in peptide screening, a research tool that pools active peptides primarily by immunoassay. This process is vital for protein interaction studies, functional analysis, epitope screening, and especially in the field of agent research and development .
Enzyme Technology and Functional Carbohydrates
While specific applications of Lysylvaline in enzyme technology were not directly found, the compound’s role in amino acid metabolism suggests its potential in the production of functional carbohydrates. Enzymes involved in amino acid metabolism can be crucial for the synthesis of rare sugars and other functional carbohydrates, which have a wide range of applications in food science and nutrition .
Pharmacology and Drug Development
The synthesis methods and pharmacological properties of Lysylvaline-containing peptides are of interest in pharmacology. These peptides are investigated for their therapeutic potential, including hepatoprotective properties and as prophylactic agents, which could lead to the development of new drugs .
Metabolomics and Quality Control
In metabolomics, Lysylvaline is identified as part of the metabolite profile in various fermentation processes. Its presence and concentration can serve as indicators for quality control and for understanding the metabolic pathways involved in fermentation .
Nutritional Science and Dietary Supplements
Given its role in amino acid metabolism and as a building block of proteins, Lysylvaline may be explored for its nutritional benefits. It could potentially be included in dietary supplements to support tissue growth and recovery, as well as the production of antibodies, hormones, enzymes, and albumins .
作用机制
Target of Action
Lysylvaline, also known as H-Lys-Val-OH, is a dipeptide composed of lysine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism
Mode of Action
Dipeptides, including lysylvaline, are known to interact with their targets, potentially influencing various biochemical processes
Biochemical Pathways
Lysylvaline, being a dipeptide, is involved in protein metabolism and catabolism . It is an intermediate product in these biochemical pathways.
Pharmacokinetics
As a dipeptide, it is expected to be absorbed and distributed in the body, metabolized further, and eventually excreted
Result of Action
As a dipeptide, it may have physiological or cell-signalling effects . These effects could potentially influence various cellular functions and processes.
属性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAIUOWPSUOINN-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lysylvaline | |
CAS RN |
20556-11-0 | |
| Record name | L-Lysine-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20556-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020556110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYSYLVALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4A1U383X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lysylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



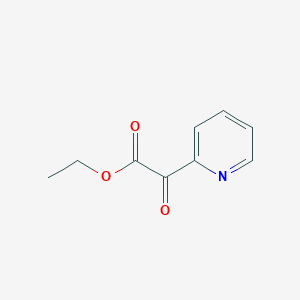
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)

